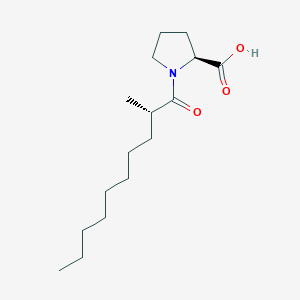
Tumonoic acid D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tumonoic acid D, also known as this compound, is a useful research compound. Its molecular formula is C16H29NO3 and its molecular weight is 283.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research indicates that Tumonoic acid D exhibits significant antimicrobial activity. A study reviewed the effects of various cyanobacterial metabolites against pathogenic microorganisms, noting that this compound showed promising results in inhibiting bacterial growth.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Vibrio harveyi | 50 μg/mL | |
| Escherichia coli | 25 μg/mL | |
| Staphylococcus aureus | 30 μg/mL |
The compound's ability to inhibit quorum sensing in Vibrio harveyi suggests its potential as an anti-infective agent, targeting bacterial communication systems to prevent biofilm formation and virulence.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that various cyanobacterial metabolites possess cytotoxic effects against cancer cell lines, indicating a potential role in cancer therapy.
Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MOLT-4 (leukemia) | 15 μM | |
| U2OS (osteosarcoma) | 20 μM | |
| A549 (lung carcinoma) | 30 μM |
The cytotoxicity observed in these studies highlights this compound's potential as a lead compound in the development of new anticancer therapies, especially in light of increasing resistance to conventional treatments.
Anti-inflammatory Applications
In addition to its antimicrobial and anticancer properties, this compound has been noted for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Study: Anti-inflammatory Effects
In a murine model, this compound was shown to reduce nitric oxide production in macrophages, suggesting its role in mitigating inflammation. The study reported an IC50 value of 9.8 μM for nitric oxide inhibition, demonstrating significant anti-inflammatory potential .
Propiedades
Fórmula molecular |
C16H29NO3 |
|---|---|
Peso molecular |
283.41 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-methyldecanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H29NO3/c1-3-4-5-6-7-8-10-13(2)15(18)17-12-9-11-14(17)16(19)20/h13-14H,3-12H2,1-2H3,(H,19,20)/t13-,14-/m0/s1 |
Clave InChI |
HSLFSTFEVGMTFF-KBPBESRZSA-N |
SMILES isomérico |
CCCCCCCC[C@H](C)C(=O)N1CCC[C@H]1C(=O)O |
SMILES canónico |
CCCCCCCCC(C)C(=O)N1CCCC1C(=O)O |
Sinónimos |
tumonoic acid D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















